

# Spectroscopic Analysis of 3-Amino-n,n-dimethylbenzenesulfonamide: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Amino-n,n-dimethylbenzenesulfonamide

**Cat. No.:** B1267554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the compound **3-Amino-n,n-dimethylbenzenesulfonamide** (CAS RN: 6274-18-6). While specific, experimentally-derived quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) of this particular molecule are not readily available in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols applicable to its analysis.

## Chemical Structure and Properties

- IUPAC Name: **3-Amino-N,N-dimethylbenzenesulfonamide**
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>S[1]
- Molecular Weight: 200.26 g/mol [1]
- SMILES: CN(C)S(=O)(=O)C1=CC=CC(=C1)N

## Predicted Spectroscopic Data

In the absence of direct experimental data, the following tables summarize the predicted and expected spectral features for **3-Amino-n,n-dimethylbenzenesulfonamide**. These predictions are based on the analysis of its functional groups and structural analogs.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

| Protons                   | Predicted Chemical Shift (ppm) | Multiplicity  | Integration |
|---------------------------|--------------------------------|---------------|-------------|
| $\text{N}(\text{CH}_3)_2$ | 2.6 - 2.8                      | Singlet       | 6H          |
| Aromatic-H                | 6.7 - 7.4                      | Multiplet     | 4H          |
| $\text{NH}_2$             | 3.5 - 4.5                      | Broad Singlet | 2H          |

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

| Carbon                    | Predicted Chemical Shift (ppm) |
|---------------------------|--------------------------------|
| $\text{N}(\text{CH}_3)_2$ | ~38                            |
| Aromatic C- $\text{NH}_2$ | ~148                           |
| Aromatic C- $\text{SO}_2$ | ~145                           |
| Aromatic C-H              | 110 - 130                      |

**Table 3: Predicted IR Absorption Bands**

| Functional Group          | Predicted Wavenumber ( $\text{cm}^{-1}$ ) | Description                                |
|---------------------------|-------------------------------------------|--------------------------------------------|
| N-H Stretch (Amine)       | 3300 - 3500                               | Two bands, sharp to medium                 |
| C-H Stretch (Aromatic)    | 3000 - 3100                               | Medium to weak                             |
| C-H Stretch (Alkyl)       | 2850 - 3000                               | Medium                                     |
| S=O Stretch (Sulfonamide) | 1320 - 1360 and 1140 - 1180               | Two strong bands, asymmetric and symmetric |
| C=C Stretch (Aromatic)    | 1450 - 1600                               | Medium to weak                             |
| S-N Stretch               | 900 - 950                                 | Medium                                     |

## Table 4: Predicted Mass Spectrometry Data

| Ion               | Predicted m/z | Description                 |
|-------------------|---------------|-----------------------------|
| $[M]^+$           | 200.06        | Molecular Ion               |
| $[M-SO_2]^+$      | 136.08        | Loss of sulfur dioxide      |
| $[M-N(CH_3)_2]^+$ | 156.02        | Loss of dimethylamino group |

## General Experimental Protocols

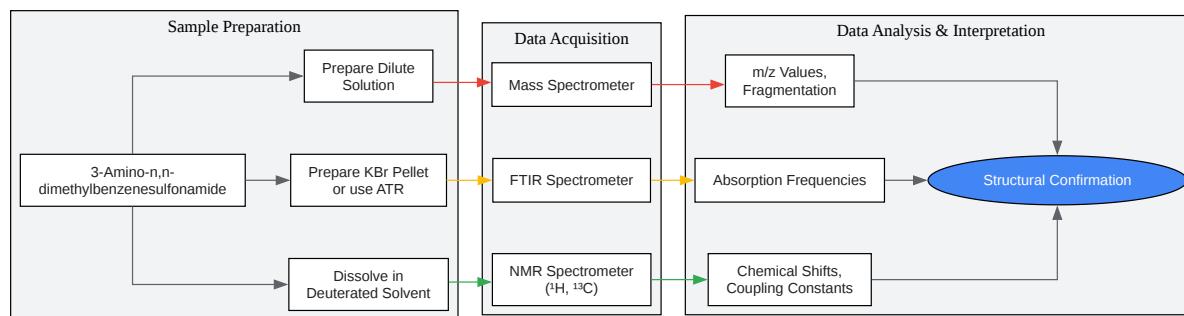
Detailed experimental protocols for acquiring spectroscopic data for **3-Amino-n,n-dimethylbenzenesulfonamide** would follow standard laboratory procedures. The following provides a general framework that can be adapted for specific instrumentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Amino-n,n-dimethylbenzenesulfonamide** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1H$  NMR.
- Data Acquisition:
  - $^1H$  NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - $^{13}C$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}C$  nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.


## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
  - Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
  - Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often coupled with liquid chromatography (LC-MS).
- Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion and major fragments can be determined to confirm the elemental composition.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, which can provide structural information.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Amino-n,n-dimethylbenzenesulfonamide**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scbt.com](http://scbt.com) [scbt.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-n,n-dimethylbenzenesulfonamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267554#spectroscopic-data-of-3-amino-n-n-dimethylbenzenesulfonamide-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)